molecular formula C10H17ClN2 B13830490 (4-Phenylbutyl)hydrazine hydrochloride

(4-Phenylbutyl)hydrazine hydrochloride

Cat. No.: B13830490
M. Wt: 200.71 g/mol
InChI Key: YZPDITCWQMNKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Phenylbutyl)hydrazine hydrochloride is an organic compound with the molecular formula C10H17N2Cl. It is a hydrazine derivative, characterized by the presence of a phenyl group attached to a butyl chain, which is further linked to a hydrazine moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylbutyl)hydrazine hydrochloride typically involves the reaction of 4-phenylbutyl bromide with hydrazine hydrate in the presence of a solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps: reaction of 4-phenylbutyl bromide with hydrazine hydrate, followed by treatment with hydrochloric acid. The reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Phenylbutyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield azides, while reduction can produce amines. Substitution reactions can result in various substituted hydrazine derivatives .

Scientific Research Applications

(4-Phenylbutyl)hydrazine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Phenylbutyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context. The hydrazine moiety is known to interact with various biological molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Phenethyl-hydrazine hydrochloride
  • (2-Phenoxypropyl)hydrazine hydrochloride
  • (3-Chlorobenzyl)hydrazine hydrochloride

Uniqueness

(4-Phenylbutyl)hydrazine hydrochloride is unique due to its specific structural features, such as the phenyl group attached to the butyl chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications .

Biological Activity

(4-Phenylbutyl)hydrazine hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its hydrazine functional group, which is known for its reactivity and ability to form various derivatives. Its chemical formula is C10H16N2C_{10}H_{16}N_2, and it is often used in synthetic organic chemistry as a building block for more complex molecules.

Mechanisms of Biological Activity

Research has indicated that this compound exhibits several mechanisms of action:

  • Antifungal Activity : Studies have shown that derivatives of phenylhydrazines, including (4-Phenylbutyl)hydrazine, demonstrate antifungal properties against various strains, including fluconazole-resistant fungi. The mechanism involves the generation of reactive oxygen species and disruption of fungal cell morphology .
  • CYP450 Interaction : The compound has been evaluated for its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibitory effects on CYP2C9 have been noted, suggesting potential implications for drug-drug interactions and toxicity .
  • hERG Channel Blockage : this compound has been studied for its effects on the hERG potassium channel, an important target in cardiac safety assessments. Significant blockage was observed at higher concentrations, raising concerns about its cardiotoxicity .

Antifungal Efficacy

A study conducted on various N'-phenylhydrazides, including derivatives similar to (4-Phenylbutyl)hydrazine, demonstrated promising antifungal activity with minimum inhibitory concentrations (MICs) ranging from 1.9 to 12.5 μg/mL against several Candida species . The compounds were effective against fluconazole-resistant strains, highlighting their potential as alternative antifungal agents.

Toxicity Assessment

In vivo studies involving the administration of this compound showed significant inhibition of CYP2C9 at concentrations comparable to its biological activity. At 25 μM, nearly 80% inhibition was observed, indicating a risk of toxicity when used in conjunction with other medications metabolized by this enzyme . Additionally, the compound's effects on DNA binding were assessed, revealing non-specific interactions that could lead to adverse side effects.

Data Table: Summary of Biological Activities

Activity Observation Reference
AntifungalEffective against fluconazole-resistant fungi
CYP450 Inhibition80% inhibition at 25 μM
hERG Channel BlockageSignificant blockage observed at high concentrations
CytotoxicityNon-specific DNA binding detected

Properties

Molecular Formula

C10H17ClN2

Molecular Weight

200.71 g/mol

IUPAC Name

4-phenylbutylhydrazine;hydrochloride

InChI

InChI=1S/C10H16N2.ClH/c11-12-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7,12H,4-5,8-9,11H2;1H

InChI Key

YZPDITCWQMNKGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.